molecular formula C8H15ClN2O B2454837 Decahydro-1,6-naphthyridin-2-one hydrochloride CAS No. 1955531-43-7

Decahydro-1,6-naphthyridin-2-one hydrochloride

Cat. No.: B2454837
CAS No.: 1955531-43-7
M. Wt: 190.67
InChI Key: KBOAUSCBWSADMD-UHFFFAOYSA-N
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Description

Decahydro-1,6-naphthyridin-2-one hydrochloride is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its bicyclic structure, which includes two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1,6-naphthyridin-2-one hydrochloride typically involves the formation of the naphthyridine ring system through cyclization reactions. One common method includes the reaction of appropriate pyridine derivatives under specific conditions to form the desired bicyclic structure. For instance, the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with suitable reagents can yield the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,6-naphthyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups into the naphthyridine core.

Scientific Research Applications

Decahydro-1,6-naphthyridin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydro-1,6-naphthyridin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Decahydro-1,6-naphthyridin-2-one hydrochloride can be compared with other similar compounds in the naphthyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and development in various fields.

Biological Activity

Decahydro-1,6-naphthyridin-2-one hydrochloride is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

Decahydro-1,6-naphthyridin-2-one is characterized by its bicyclic structure, which includes a saturated naphthyridine ring system. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes starting from simpler pyridine derivatives. The synthesis methods can vary significantly depending on the desired substituents and the specific biological activity targeted.

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity : Compounds related to naphthyridines have shown significant antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of various bacteria and fungi, suggesting that decahydro-1,6-naphthyridin-2-one may possess similar activity .
  • Anticancer Properties : Research indicates that naphthyridine derivatives can act as anticancer agents. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Specific studies have demonstrated that certain naphthyridines exhibit cytotoxic effects against different cancer cell lines, including breast and lung cancer .
  • Neurological Effects : Some studies suggest that naphthyridine compounds may influence the central nervous system. They have been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives, providing insights into their mechanisms of action:

  • Antitumor Activity : In a study examining 1,6-naphthyridin-2(1H)-ones, it was found that these compounds could effectively inhibit tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inflammatory Response Modulation : A derivative of naphthyridine was shown to reduce pro-inflammatory cytokine production in animal models of colitis. This suggests a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis; cell cycle arrest ,
NeuroprotectiveModulation of neuroinflammation ,

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOAUSCBWSADMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1CNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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